N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
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Overview
Description
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a complex organic compound belonging to the quinoline derivatives family
Mechanism of Action
Target of Action
The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .
Mode of Action
This compound, also known as an ABA-mimicking ligand, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . The compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .
Biochemical Pathways
The binding of this compound to the ABA receptors leads to the activation of a gene network that is highly similar to that induced by ABA . This activation affects the plant’s response to abiotic stresses such as drought, cold, and soil salinity .
Result of Action
The activation of the ABA receptors by this compound results in several effects. It can inhibit seed germination , prevent leaf water loss , and promote drought resistance in plants .
Action Environment
Environmental factors such as drought, cold, and soil salinity can influence the action, efficacy, and stability of this compound . These factors can trigger the plant’s ABA signaling pathway, which the compound is designed to mimic .
Biochemical Analysis
Biochemical Properties
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide has been found to interact with the PYR/PYL family of ABA receptors . This interaction results in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Cellular Effects
The compound’s interaction with ABA receptors and subsequent inhibition of PP2C has a profound effect on cellular processes. This compound can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the ABA receptors . This binding leads to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
This compound is involved in the ABA signaling pathway . It interacts with enzymes such as the type 2C phosphatases (PP2C) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and solvents is also carefully selected to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biochemical studies, interacting with various receptors and enzymes to elucidate biological pathways.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
Uniqueness: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide stands out due to its specific structural features and the presence of the sulfonamide group, which can impart unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile continue to inspire new research and industrial applications.
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-9-17-14-7-6-13(16-21(19,20)11(2)3)10-12(14)5-8-15(17)18/h6-7,10-11,16H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZMQKYYULIPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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